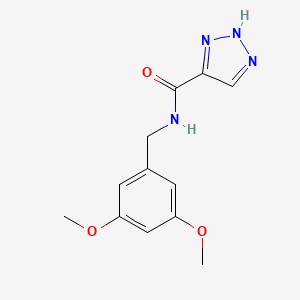

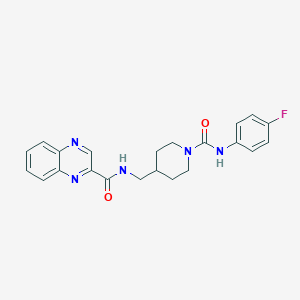

N-(3,5-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3,5-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. Based on its name, it likely contains a triazole group, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It also seems to have a carboxamide group (a derivative of carboxylic acids where the hydroxyl group has been replaced by an amine group) and a benzyl group with two methoxy substituents .

Molecular Structure Analysis

The exact molecular structure of this compound would require more specific information or experimental data such as NMR or X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure, but the presence of the triazole and carboxamide groups could make it a participant in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- Antimicrobial Agents : A study described the synthesis and evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives for potential antimicrobial activity. These compounds showed moderate to good activities against tested bacterial and fungal strains, indicating the potential of triazole derivatives in developing new antimicrobial agents (Jadhav et al., 2017).

Chemical Synthesis and Characterization

- Novel Synthesis Methods : Research on the novel synthesis of 2,4,5-trisubstituted oxazoles demonstrated the utility of triazole derivatives in facilitating tandem chemical reactions, showcasing the versatility of these compounds in synthetic chemistry (Shaw et al., 2012).

Material Science Applications

- Nano-Structured Ceria (CeO2) : A study reported the novel recovery of nano-structured ceria from Ce(III)-benzoxazine dimer complexes via thermal decomposition, indicating the potential use of triazole derivatives in the preparation of nanomaterials (Veranitisagul et al., 2011).

Catalysis and Chemical Reactions

- Rhodium(II) Carbenes : N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles have been used to obtain synthetically useful rhodium(II) carbenes, demonstrating the novel reactivity of triazole derivatives in providing access to secondary homoaminocyclopropanes and engaging in efficient transannulation reactions (Zibinsky & Fokin, 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(3,5-dimethoxyphenyl)methyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-18-9-3-8(4-10(5-9)19-2)6-13-12(17)11-7-14-16-15-11/h3-5,7H,6H2,1-2H3,(H,13,17)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZQMUSINXVYHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CNC(=O)C2=NNN=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2699924.png)

![3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide](/img/structure/B2699929.png)

![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/no-structure.png)

![3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide hydrochloride](/img/structure/B2699933.png)

![4-(4-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-6-phenoxypyrimidine](/img/structure/B2699939.png)

![Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate](/img/structure/B2699942.png)

![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2699944.png)

![6-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2699945.png)